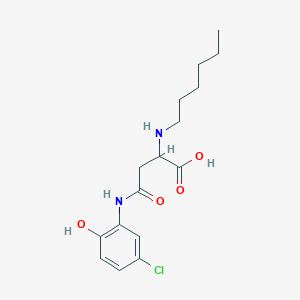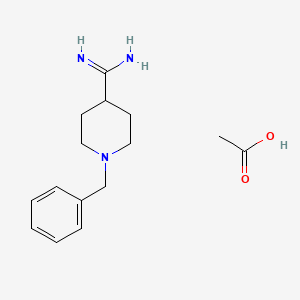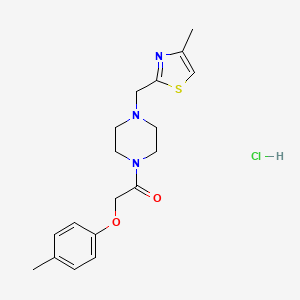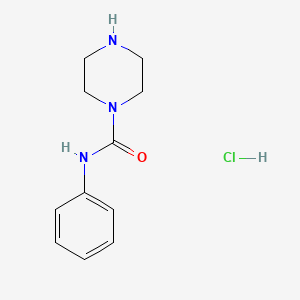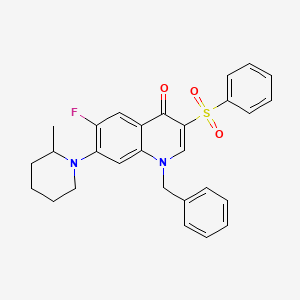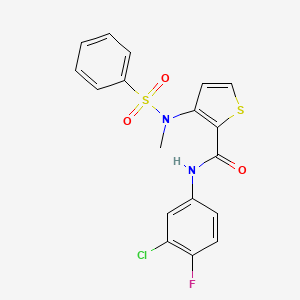
N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as CFMTI and has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of CFMTI is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, CFMTI has been shown to inhibit the activity of carbonic anhydrase II and III, which play important roles in the regulation of acid-base balance and ion transport in the body.
Biochemical and physiological effects:
CFMTI has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes and receptors in the body. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CFMTI is its potent inhibitory activity against several enzymes and receptors in the body, which makes it a valuable tool for studying their functions and potential therapeutic targets. However, one limitation of CFMTI is its relatively complex synthesis method, which may limit its availability and accessibility for certain research applications.
Orientations Futures
There are several future directions for research on CFMTI, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
2. Development of more efficient and scalable synthesis methods for CFMTI, which may increase its availability and accessibility for research applications.
3. Investigation of its potential applications in materials science and organic electronics, particularly as a semiconducting material for use in electronic devices.
4. Study of its potential interactions with other drugs and compounds, which may reveal new insights into its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CFMTI involves several steps, starting with the reaction of 3-chloro-4-fluoroaniline with N-methylphenylsulfonamide. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to yield CFMTI.
Applications De Recherche Scientifique
CFMTI has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, CFMTI has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase II and III. It has also been investigated as a potential treatment for cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S2/c1-22(27(24,25)13-5-3-2-4-6-13)16-9-10-26-17(16)18(23)21-12-7-8-15(20)14(19)11-12/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWXUEGIPQTHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2979960.png)


